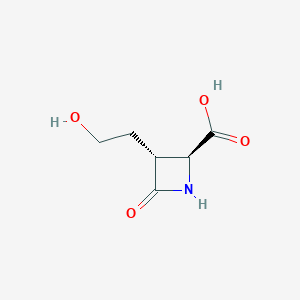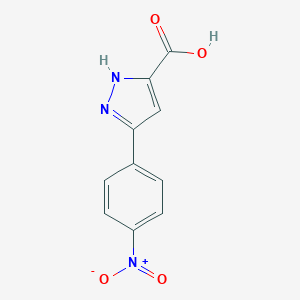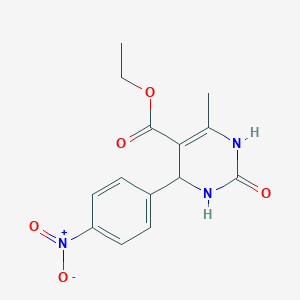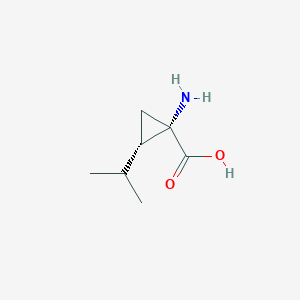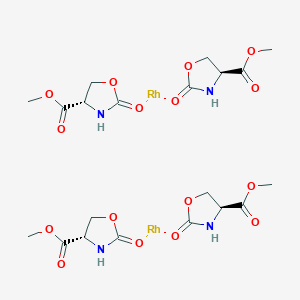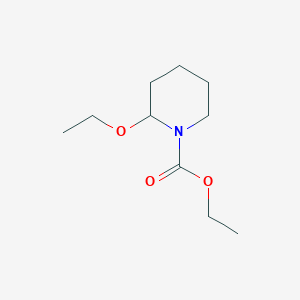
Ethyl 2-ethoxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethoxypiperidine-1-carboxylate, also known as EEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EEP belongs to the class of piperidine carboxylate esters and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of Ethyl 2-ethoxypiperidine-1-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Ethyl 2-ethoxypiperidine-1-carboxylate also modulates the activity of various cytokines and growth factors, which play a crucial role in disease progression.
Biochemical and Physiological Effects:
Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It possesses antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. Ethyl 2-ethoxypiperidine-1-carboxylate also modulates the expression of various genes involved in inflammation and cell proliferation. In addition, Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to have a positive effect on the immune system and can enhance the activity of immune cells such as natural killer cells and lymphocytes.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-ethoxypiperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. Ethyl 2-ethoxypiperidine-1-carboxylate is also stable and can be stored for long periods without degradation. However, Ethyl 2-ethoxypiperidine-1-carboxylate has some limitations for lab experiments. It is highly reactive and can react with other compounds, which can affect its activity. In addition, Ethyl 2-ethoxypiperidine-1-carboxylate has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
For the study of Ethyl 2-ethoxypiperidine-1-carboxylate include the development of Ethyl 2-ethoxypiperidine-1-carboxylate-based drugs, investigation of its mechanism of action, and the development of new synthesis methods.
Méthodes De Synthèse
The synthesis of Ethyl 2-ethoxypiperidine-1-carboxylate involves a multi-step process that includes the reaction of 2-ethoxypiperidine with ethyl chloroformate in the presence of triethylamine. This is followed by the reaction of the resulting intermediate with sodium hydride and ethyl chloroacetate. The final product is obtained by acidification and extraction. The synthesis method of Ethyl 2-ethoxypiperidine-1-carboxylate has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
Ethyl 2-ethoxypiperidine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. Ethyl 2-ethoxypiperidine-1-carboxylate has been investigated for its use in the treatment of various diseases such as cancer, arthritis, and neuropathic pain. In addition, Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
161868-45-7 |
|---|---|
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
ethyl 2-ethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-3-13-9-7-5-6-8-11(9)10(12)14-4-2/h9H,3-8H2,1-2H3 |
Clé InChI |
VJMXRSVINBRXTL-UHFFFAOYSA-N |
SMILES |
CCOC1CCCCN1C(=O)OCC |
SMILES canonique |
CCOC1CCCCN1C(=O)OCC |
Synonymes |
1-Piperidinecarboxylicacid,2-ethoxy-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




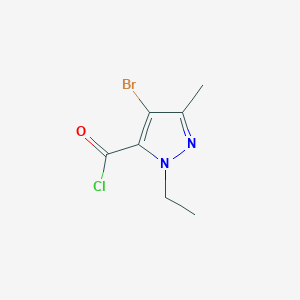

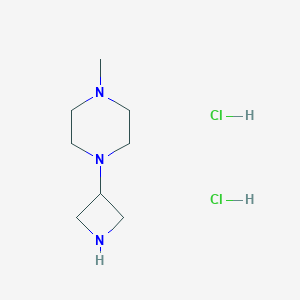
![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
